molecular formula C14H14O2 B2789589 2-Naphthalenepropanoic acid, methyl ester CAS No. 81711-55-9

2-Naphthalenepropanoic acid, methyl ester

Cat. No. B2789589
CAS RN: 81711-55-9
M. Wt: 214.264
InChI Key: SQJQGOOCIHSZHZ-UHFFFAOYSA-N
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Description

2-Naphthalenepropanoic acid, α-hydroxy-, methyl ester, also known as Methyl 2-Hydroxy-3-(2-naphthyl)propanoate, is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 . It is used in various chemical reactions .


Synthesis Analysis

The synthesis of an ester, such as 2-Naphthalenepropanoic acid, methyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .


Molecular Structure Analysis

Esters, including 2-Naphthalenepropanoic acid, methyl ester, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .


Chemical Reactions Analysis

Esters undergo various types of reactions. For instance, they can undergo esterification, a reaction in which an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . They can also react with diazomethane to produce methyl esters .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . The boiling point of 2-Naphthalenepropanoic acid, methyl ester is predicted to be 389.8±22.0 °C, and its density is predicted to be 1±0.06 g/cm3 .

Scientific Research Applications

    Neuroprotection and Stroke Therapy

    • Application : KHG26792 , a novel azetidine derivative (methyl 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), shows promise in protecting against ischemia/reperfusion (I/R) brain injury. It improves neurological deficits, suppresses apoptosis, and attenuates inflammation and oxidative stress .

    Heterocyclic Synthesis

    • Application : Researchers have utilized 2-naphthol in multicomponent reactions to construct diverse N/O-containing heterocyclic frameworks. These heterocycles find applications in medicinal chemistry, material science, and agrochemistry .

    Synthetic Utility in Privileged Scaffolds

    • Application : It contributes to the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, and naphthopyrans, which exhibit various biological activities .

    Multicomponent Reactions for Bioactive Heterocycles

    • Application : Researchers have harnessed 2-naphthol-based multicomponent reactions to rapidly synthesize versatile bioactive heterocycles. These compounds have potential in drug discovery and material science .

    Diaryliodonium Salt Synthesis

    • Application : 2-Naphthol derivatives have been used to synthesize naproxen-containing diaryliodonium salts, which find applications in organic synthesis .

Future Directions

Recent research highlights the potential for sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . This suggests that 2-Naphthalenepropanoic acid, methyl ester and similar compounds could have a significant role in future chemical industry developments .

properties

IUPAC Name

methyl 3-naphthalen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-6,8,10H,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJQGOOCIHSZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenepropanoic acid, methyl ester

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